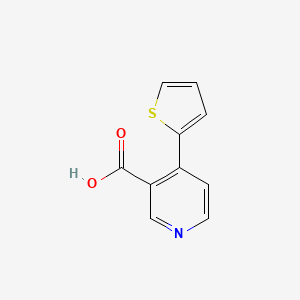

4-(Thiophen-2-YL)nicotinic acid

Vue d'ensemble

Description

4-(Thiophen-2-YL)nicotinic acid is a chemical compound with the molecular formula C10H7NO2S . It is a derivative of nicotinic acid, which is a nitrogen-containing heterocycle natural molecule, and thiophene, which is a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of 4-(Thiophen-2-YL)nicotinic acid involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of 4-(Thiophen-2-YL)nicotinic acid is determined by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Physical And Chemical Properties Analysis

4-(Thiophen-2-YL)nicotinic acid has a molecular weight of 205.24 .Applications De Recherche Scientifique

Fungicidal Activity

“4-(Thiophen-2-YL)nicotinic acid” and its derivatives have been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds exhibited excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . In particular, compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) showed higher activities than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .

Lead Compounds for Structural Optimization

N-(thiophen-2-yl) nicotinamide derivatives, including “4-(Thiophen-2-YL)nicotinic acid”, are significant lead compounds that can be used for further structural optimization . The modification of natural products and the active substructure splicing method were used to design and synthesize these derivatives .

Potential Treatment for Dyslipidemia

The nitrogen-containing heterocycle in the natural molecule nicotinic acid, vitamin B3, is the first lipid-lowering drug used for dyslipidemia treatment, and it has been applied for more than five decades . As “4-(Thiophen-2-YL)nicotinic acid” contains a similar nitrogen-containing heterocycle, it may also have potential applications in the treatment of dyslipidemia.

Promising Fungicide Candidate

Compound 4f, a derivative of “4-(Thiophen-2-YL)nicotinic acid”, is a promising fungicide candidate against CDM that can be used for further development . The 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Control of Other Fungal Diseases

Apart from CDM, a few compounds also displayed fungicidal activities against wheat powdery mildew (WPM, Blumeria graminis (DC.) Speer) and southern corn rust (SCR, Puccinia sorghi); a few compounds had good fungicidal activities against cucumber anthracnose (CA, Colletotrichum orbiculare) .

Synthesis of Heteroaromatic Compounds

“4-(Thiophen-2-YL)nicotinic acid” can be used in the synthesis of heteroaromatic compounds . This is particularly relevant in the field of organic chemistry, where heteroaromatic compounds play a crucial role in the development of new drugs and materials.

Safety and Hazards

Orientations Futures

N-(thiophen-2-yl) nicotinamide derivatives, which include 4-(Thiophen-2-YL)nicotinic acid, are significant lead compounds that can be used for further structural optimization . Specifically, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .

Mécanisme D'action

Target of Action

The primary target of 4-(Thiophen-2-YL)nicotinic acid is certain types of fungi, particularly those causing diseases in plants . The compound has been shown to exhibit fungicidal activity against cucumber downy mildew (CDM, Pseudoperonospora cubensis) .

Result of Action

The compound has been shown to exhibit excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis), with certain derivatives of the compound displaying higher activities than both diflumetorim and flumorph . This suggests that the action of the compound results in the effective control of this plant disease.

Propriétés

IUPAC Name |

4-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEICRSLAJGWVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557112 | |

| Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-YL)nicotinic acid | |

CAS RN |

1261970-02-8 | |

| Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

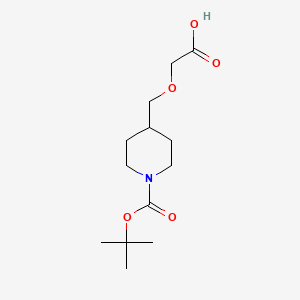

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)